Kopexil

描述

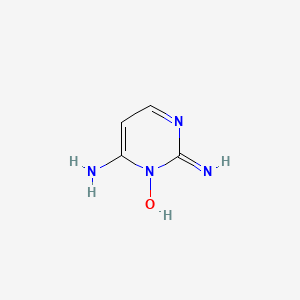

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-2-iminopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-1-2-7-4(6)8(3)9/h1-2,6,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKGAYFHUZTLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N)N=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996155 | |

| Record name | Kopexil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113275-13-1, 74638-76-9 | |

| Record name | Aminexil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113275-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kopexil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Pyrimidinediamine, 3-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMINOPYRIMIDINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1756681479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kopexil's Mechanism of Action on Hair Follicle Dermal Papilla Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kopexil, also known as Aminexil or Diaminopyrimidine Oxide, is a synthetic compound utilized in topical formulations to address hair loss. Its primary mechanism of action centers on the mitigation of perifollicular fibrosis, a condition characterized by the hardening of collagen around the hair follicle, which can lead to premature hair shedding. This compound is understood to inhibit the enzyme lysyl hydroxylase, thereby preventing the excessive cross-linking of collagen fibers in the extracellular matrix surrounding the dermal papilla. This action helps to maintain the suppleness of the hair follicle's connective tissue sheath, improve hair anchoring, and prolong the anagen (growth) phase of the hair cycle. Furthermore, emerging evidence suggests that this compound's therapeutic effects may also be attributed to its vasodilatory properties and its ability to upregulate key growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF). The involvement of crucial signaling pathways in hair follicle homeostasis, namely the Wnt/β-catenin and Transforming Growth Factor-beta (TGF-β) pathways, provides a framework for understanding the broader impact of this compound on dermal papilla cell function and the overall hair growth cycle. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of Perifollicular Fibrosis

The principal and most well-documented mechanism of this compound is its role in preventing perifollicular fibrosis.[1][2][3][4] This condition involves the excessive deposition and subsequent hardening of collagen around the hair follicle, which can constrict the hair bulb, restrict blood and nutrient supply, and ultimately lead to the miniaturization and shedding of the hair shaft.[2][3]

This compound directly counteracts this process by inhibiting the enzyme lysyl hydroxylase .[1][4][5] Lysyl hydroxylase is a crucial enzyme in the post-translational modification of collagen, responsible for hydroxylating lysine residues. This hydroxylation is a prerequisite for the formation of stable collagen cross-links, which provide tensile strength to the extracellular matrix.[6] By inhibiting lysyl hydroxylase, this compound reduces the formation of these cross-links, thereby preventing the rigidification of the collagen sheath around the hair follicle.[1][2][4] This helps to maintain a flexible and healthy microenvironment for the dermal papilla cells, ensuring proper hair anchoring and prolonging the anagen phase.[1][5]

Key Signaling Pathways Influenced by this compound

While direct evidence of this compound's interaction with specific signaling pathways in dermal papilla cells is an area of ongoing research, its known effects on the extracellular matrix and cell proliferation strongly suggest the involvement of the TGF-β and Wnt/β-catenin pathways.

The Transforming Growth Factor-beta (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a critical regulator of extracellular matrix protein synthesis, including collagen.[6][7] In the context of hair follicles, androgen-inducible TGF-β1 from dermal papilla cells has been shown to inhibit the growth of epithelial cells, suggesting its role in the pathogenesis of androgenetic alopecia.[7] Given that this compound's primary function is to modulate collagen deposition, it is highly probable that it intersects with the TGF-β pathway. The inhibition of lysyl hydroxylase by this compound likely counteracts the fibrotic effects promoted by TGF-β signaling.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for hair follicle morphogenesis, regeneration, and the maintenance of dermal papilla cell identity.[8][9][10][11] Activation of this pathway is associated with the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase.[9][10] While direct studies on this compound are limited, the analogous compound, Minoxidil, has been shown to activate the β-catenin pathway in dermal papilla cells.[8] Given that this compound also promotes the anagen phase, it is plausible that it exerts a positive influence on the Wnt/β-catenin signaling cascade.

Upregulation of Growth Factors

In vivo studies have demonstrated that this compound treatment leads to the upregulation of key growth factors in the skin, namely Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF).[2]

-

VEGF: This growth factor is a potent stimulator of angiogenesis (the formation of new blood vessels). Increased VEGF expression around the hair follicle improves blood circulation and the supply of oxygen and nutrients to the dermal papilla cells, which is essential for robust hair growth.[2]

-

HGF: HGF plays a crucial role in the proliferation and migration of cells involved in hair follicle development and cycling. Upregulation of HGF can enhance the transition of hair follicles into the anagen phase and promote overall hair growth.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vivo Comparative Study of 5% this compound vs. 5% Minoxidil in Mice (28 days) [2][12][13]

| Parameter | This compound (5%) | Minoxidil (5%) | P-value |

| Average Hair Weight | 1.1 times > Minoxidil | - | P = 0.024 |

| Hair Follicle Count | 1.55 times > Minoxidil | - | P ≤ 0.0001 |

| Anagen Phase Induction | 61.1% | 41.4% | - |

| Relative VEGF Expression | 1.1 times > Minoxidil | - | P < 0.0001 |

| Relative HGF Expression | Higher than Minoxidil | - | - |

Table 2: Clinical Study of 1% Niosomal this compound vs. 2% Niosomal Minoxidil in Male Pattern Alopecia (24 weeks) [14][15]

| Parameter | Niosomal this compound (1%) | Niosomal Minoxidil (2%) | P-value |

| Increase in Hair Density | 57.6 ± 3.7% | 25.6 ± 4.2% | < 0.001 |

| Mean Change in Hair Density | 23.2 ± 1.3 | 14.2 ± 0.2 | < 0.001 |

Experimental Protocols

The following are representative protocols for key experiments relevant to the study of this compound's effect on dermal papilla cells.

Human Dermal Papilla Cell (DPC) Culture

Protocol:

-

Thawing: Rapidly thaw a cryovial of human DPCs in a 37°C water bath.

-

Seeding: Transfer the cells to a T-75 flask containing pre-warmed DPC growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: Replace the culture medium every 2-3 days.

-

Subculturing: When cells reach 70-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a 1:3 or 1:4 ratio.

-

Treatment: For experiments, seed DPCs in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for proliferation assays). Once attached, replace the medium with a medium containing various concentrations of this compound (a typical starting range for in vitro studies could be 0.1 µM to 10 µM, based on similar compounds like Minoxidil) or a vehicle control.[11]

Western Blotting for Wnt/β-catenin Pathway Proteins

Protocol:

-

Protein Extraction: After treatment with this compound, wash DPCs with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, phosphorylated GSK-3β, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative PCR (qPCR) for Hair Growth-Related Genes

Protocol:

-

RNA Extraction: Following this compound treatment, extract total RNA from DPCs using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR system with SYBR Green master mix and primers for target genes (e.g., VEGF, HGF, LEF1, AXIN2) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.

ELISA for Secreted Growth Factors (VEGF, HGF)

Protocol:

-

Sample Collection: Collect the conditioned medium from DPC cultures treated with this compound.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific VEGF or HGF kit. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a biotin-conjugated detection antibody.

-

Adding streptavidin-HRP.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Quantification: Calculate the concentration of the growth factors in the samples by comparing their absorbance to the standard curve.

Conclusion

The mechanism of action of this compound on hair follicle dermal papilla cells is multifaceted, with the inhibition of lysyl hydroxylase and the prevention of perifollicular fibrosis being the most established pathway. This primary action is complemented by its vasodilatory effects and the upregulation of crucial hair growth factors like VEGF and HGF. While direct experimental evidence is still emerging, the known functions of this compound in promoting the anagen phase strongly suggest a modulatory role in the Wnt/β-catenin and TGF-β signaling pathways, which are central to hair follicle homeostasis. The provided quantitative data and experimental protocols offer a solid foundation for further research into the precise molecular interactions of this compound and for the development of more targeted and effective therapies for hair loss. Future in vitro studies focusing on the direct impact of this compound on these signaling cascades in human dermal papilla cells will be invaluable in further elucidating its complete mechanism of action.

References

- 1. Design of In Vitro Hair Follicles for Different Applications in the Treatment of Alopecia—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sketchviz.com [sketchviz.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. Minoxidil increases 17 beta-hydroxysteroid dehydrogenase and 5 alpha-reductase activity of cultured human dermal papilla cells from balding scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Perifollicular Inflammation of Donor Area during Hair Transplantation in Androgenetic Alopecia and its Comparison with Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dermal Papilla Cells: From Basic Research to Translational Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

- 13. asynk.ch [asynk.ch]

- 14. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iranjd.ir [iranjd.ir]

The Synthesis and Chemical Profile of Kopexil and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Kopexil (2,4-diaminopyrimidine 3-oxide), a compound of significant interest in the fields of cosmetics and pharmaceuticals for its role in addressing hair loss. This document details synthetic routes to this compound and its derivatives, outlines protocols for its chemical characterization using modern analytical techniques, and explores the key signaling pathways implicated in its mechanism of action. All quantitative data is presented in structured tables for clarity, and experimental workflows and signaling cascades are visualized using detailed diagrams.

Introduction

This compound, also known under the trade name Aminexil, is a synthetic pyrimidine derivative chemically designated as 2,4-diaminopyrimidine 3-oxide.[1][2] It is structurally analogous to minoxidil and is primarily utilized in topical formulations to combat hair loss.[3] The primary mechanism of action of this compound is believed to be the inhibition of the enzyme lysyl oxidase, which plays a role in the cross-linking of collagen.[3] By preventing the hardening of the collagen sheath around hair follicles, a condition known as perifollicular fibrosis, this compound helps to maintain the suppleness of the tissue, thereby improving nutrient supply to the hair root and prolonging the anagen (growth) phase of the hair cycle.[3] This guide serves as a technical resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several chemical routes. Below are outlined two common synthetic strategies, followed by a generalized workflow.

Synthesis Starting from 2,4-Diamino-6-chloropyrimidine

A prevalent method for the synthesis of this compound involves the N-oxidation of a substituted pyrimidine precursor, followed by dehalogenation. A key intermediate in this process is 2,4-diamino-6-chloropyrimidine.

Experimental Protocol:

-

N-oxidation of 2,4-Diamino-6-chloropyrimidine:

-

Dissolve 2,4-diamino-6-chloropyrimidine in a suitable organic solvent such as acetic acid or methanol.

-

Add an oxidizing agent, such as hydrogen peroxide in the presence of a catalyst like sodium tungstate, to the solution.

-

The reaction mixture is typically heated under reflux for several hours to facilitate the N-oxidation at the 3-position of the pyrimidine ring, yielding 2,4-diamino-6-chloropyrimidine 3-oxide.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

-

Dehalogenation to Yield this compound:

-

The resulting 2,4-diamino-6-chloropyrimidine 3-oxide is then subjected to a dehalogenation reaction.

-

This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol under a hydrogen atmosphere.

-

The reaction is typically run at room temperature until the starting material is consumed.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent system, such as isopropanol or an ethanol/water mixture, to afford pure 2,4-diaminopyrimidine 3-oxide as a white to off-white crystalline powder.

-

Synthesis from Cytosine, Isocytosine, or Uracil

An alternative synthetic pathway utilizes more readily available starting materials like cytosine, isocytosine, or uracil.[1]

Experimental Protocol:

-

Chlorination: The starting material (cytosine, isocytosine, or uracil) is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.[1]

-

N-Oxidation: The chlorinated intermediate is then subjected to N-oxidation at the 3-position using an appropriate oxidizing agent.

-

Ammonolysis: The final step involves ammonolysis, where the chlorinated and N-oxidized intermediate is treated with ammonia in a solvent like methanol to replace the chlorine atoms with amino groups, yielding this compound.[1]

Synthesis Workflow Diagram```dot

Caption: Analytical workflow for this compound characterization.

Signaling Pathways in the Mechanism of Action

This compound is believed to exert its effects on hair follicles through the modulation of several key signaling pathways that are crucial for hair growth and maintenance.

Inhibition of Lysyl Oxidase and Prevention of Perifollicular Fibrosis

The primary proposed mechanism of this compound is the inhibition of lysyl oxidase, an enzyme responsible for the cross-linking of collagen fibers. T[3]he resulting perifollicular fibrosis can lead to the compression of blood vessels supplying the hair follicle and the premature entry of the hair into the telogen (resting) phase. By inhibiting this process, this compound helps to maintain a healthy microenvironment for the hair follicle.

Upregulation of Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF)

Studies have indicated that this compound can upregulate the expression of key growth factors in the dermal papilla cells of the hair follicle, namely Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF).

[3]* VEGF Signaling: VEGF is a potent angiogenic factor that promotes the formation of new blood vessels. Increased VEGF expression around the hair follicle enhances blood supply, delivering essential nutrients and oxygen required for the high metabolic activity of the growing hair follicle. *[3] HGF Signaling: HGF is known to promote the proliferation of various cell types, including the epithelial cells of the hair follicle. It plays a crucial role in the transition of the hair follicle from the telogen to the anagen phase.

[3]#### 4.3. Potential Involvement of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis and cycling. Activation of this pathway in the dermal papilla is essential for inducing the anagen phase. While direct interaction of this compound with components of this pathway has not been definitively established, its ability to promote the anagen phase suggests a potential downstream activation of Wnt/β-catenin signaling.

Signaling Pathway Diagram

Caption: this compound's proposed mechanism of action.

Conclusion

This compound represents a significant molecule in the management of hair loss, with a multifaceted mechanism of action that includes the prevention of perifollicular fibrosis and the stimulation of key growth factor signaling pathways. The synthetic routes to this compound are well-established, and its chemical characterization can be readily achieved using standard analytical techniques. This technical guide provides a foundational resource for researchers and professionals, offering detailed insights into the synthesis, characterization, and biological activity of this compound, thereby facilitating further research and development in this area.

References

- 1. Preparation method of 2, 4-diaminopyrimidine-3-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate | CymitQuimica [cymitquimica.com]

- 3. This compound vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Kopexil's Journey to the Scalp: A Technical Deep-Dive into its Pharmacokinetics and Topical Absorption

For Immediate Release

This technical guide offers an in-depth exploration of the pharmacokinetic profile and topical absorption characteristics of Kopexil (Diaminopyrimidine Oxide), a compound utilized in cosmetic formulations for hair care. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of existing data, experimental methodologies, and the underlying mechanisms governing its action upon topical application to the scalp.

Introduction: Understanding this compound

This compound, chemically known as 2,4-Diamino Pyrimidine-3-Oxide, is a synthetic compound structurally similar to minoxidil.[1] It is primarily used in cosmetic products aimed at addressing hair loss by targeting the health of the hair follicle's microenvironment.[2][3] The core mechanism of this compound revolves around the inhibition of lysyl hydroxylase, an enzyme involved in collagen maturation. By preventing the hardening of collagen around the hair follicles, a condition known as perifollicular fibrosis, this compound helps to maintain the flexibility of the hair root's supportive tissue, thereby improving hair anchoring and vitality.[2] Additionally, studies suggest that this compound may enhance the expression of growth factors such as Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), further supporting a healthy hair growth cycle.[4]

Pharmacokinetic Profile: A Localized Approach

The physicochemical properties of this compound play a crucial role in its pharmacokinetic behavior. As a hydrophilic molecule, its ability to penetrate the lipid-rich stratum corneum of the scalp is inherently limited. This characteristic leads to a predominantly localized effect within the superficial layers of the skin and the hair follicles, with minimal systemic absorption.

Currently, comprehensive data on the systemic pharmacokinetic parameters of this compound, such as plasma concentration, half-life, and clearance, are not extensively available in the public domain, reflecting its intended use as a topical cosmetic ingredient with low systemic bioavailability.[5] Elimination of any minimally absorbed fraction is thought to occur primarily through the natural shedding of skin cells.[5]

Topical Absorption and Skin Permeation

The efficacy of topically applied this compound is contingent on its ability to reach the hair follicles. Due to its hydrophilic nature, conventional topical solutions of this compound exhibit poor absorption through the stratum corneum.[6] To overcome this limitation, advanced delivery systems have been developed to enhance its penetration and deposition at the target site.

Advanced Delivery Systems

Formulation strategies play a pivotal role in modulating the topical bioavailability of this compound. Novel drug delivery systems such as niosomes and nanostructured lipid carriers (NLCs) have been investigated to improve its penetration.[5][7] Niosomal encapsulation, in particular, has been shown to enhance the deposition of active ingredients into the dermis.[6] While specific permeation data for this compound from these advanced formulations are not widely published, studies on analogous compounds like minoxidil in niosomal formulations have demonstrated a significant increase in permeation.[6]

One clinical study highlighted the enhanced efficacy of a 1% niosomal this compound lotion, which resulted in a significantly greater increase in hair density compared to a 2% niosomal minoxidil lotion, suggesting improved local availability of this compound through this delivery system.[6]

Quantitative Data on Efficacy and Comparative Studies

While direct quantitative data on this compound's skin permeation and concentration in scalp models are limited, several studies provide valuable comparative efficacy data against minoxidil, offering indirect insights into its topical activity.

Clinical Efficacy of Niosomal this compound

A prospective, double-blind, randomized clinical trial involving 29 male participants with male-pattern alopecia provided significant quantitative efficacy data for a niosomal this compound formulation.[6]

| Formulation | Concentration | Mean Change in Hair Density (hairs/cm²) | Percentage Increase in Hair Density | Patient Satisfaction |

| Niosomal this compound | 1% | 23.2 ± 1.3 | 57.6 ± 3.7% | Significantly higher |

| Niosomal Minoxidil | 2% | 14.2 ± 0.2 | 25.6 ± 4.2% | Lower |

| Table 1: Comparative Efficacy of Niosomal this compound and Niosomal Minoxidil after 24 weeks of treatment.[6] |

In Vivo Animal Studies

An in vivo study on mice using a 5% hydro-alcoholic solution of this compound provided comparative data on its effects on hair growth parameters versus a 5% minoxidil solution.[4]

| Parameter | 5% this compound Solution | 5% Minoxidil Solution | Comparative Outcome |

| Hair Weight | 1.1 times higher | - | P = 0.024 |

| Follicle Count | 1.55 times higher | - | P ≤ 0.0001 |

| Anagen Induction | 61.1% | 41.4% | 1.49 times higher |

| HGF Expression | 1.3 times higher | - | P < 0.0001 |

| VEGF Expression | 1.1 times higher | - | P < 0.0001 |

| Table 2: Comparative Effects of 5% this compound and 5% Minoxidil Solutions in a Mouse Model after 28 days.[4] |

Experimental Protocols

Detailed methodologies from key studies are crucial for the replication and advancement of research in this field.

In Vivo Study of 5% this compound Hydro-Alcoholic Solution in Mice

-

Objective: To investigate the impact of a 5% hydro-alcoholic this compound solution on hair growth and growth factors in an animal model.[4]

-

Animal Model: C57BL/6 mice.[4]

-

Groups:

-

Procedure:

-

Formulations were prepared by dispersing 5000 mg of this compound or minoxidil in a 70:30 ethanol-water solution to a final volume of 100 mL.[4]

-

The solutions were applied topically to the shaved dorsal skin of the mice daily for 28 days.[4]

-

After 28 days, skin samples were collected for analysis.[4]

-

-

Assessments:

-

Hair Weight: Hair from a defined area was removed and weighed.[4]

-

Follicle Count and Anagen Percentage: Skin biopsies were stained with hematoxylin and eosin, and the number of hair follicles and the percentage in the anagen phase were determined microscopically.[4]

-

Growth Factor Expression (HGF and VEGF): Western blot analysis was performed on skin samples to determine the relative expression levels of these growth factors.[4]

-

Clinical Trial of 1% Niosomal this compound Lotion

-

Objective: To evaluate the efficacy and safety of a 1% niosomal this compound lotion compared to a 2% niosomal minoxidil lotion in male-pattern alopecia.[6]

-

Study Design: A prospective, double-blind, randomized clinical trial.[6]

-

Participants: 30 male participants with male-pattern alopecia.[6]

-

Procedure:

-

Assessments:

Visualizing the Science: Diagrams and Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound on the hair follicle.

Experimental Workflow for In Vivo Mouse Study

Caption: Workflow of the in vivo comparative study of this compound in a mouse model.

Conclusion and Future Directions

The available evidence suggests that this compound exerts its effects locally on the scalp, with its primary mechanism centered on preventing perifollicular fibrosis and potentially stimulating growth factors. Its hydrophilic nature limits systemic absorption, positioning it as a cosmetic ingredient with a favorable safety profile for topical application. Advanced formulations like niosomes show promise in enhancing its local bioavailability and, consequently, its efficacy.

However, a notable gap exists in the literature regarding comprehensive, quantitative pharmacokinetic and topical absorption data for this compound. Future research should focus on:

-

In Vitro Permeation Studies: Utilizing Franz diffusion cells with human scalp skin to quantify key permeation parameters such as flux and permeability coefficients for various this compound formulations.

-

Skin Layer Quantification: Developing and validating analytical methods to measure the concentration of this compound in the stratum corneum, epidermis, dermis, and hair follicles after topical application.

-

Pharmacokinetic Modeling: Creating models to better predict the topical delivery and disposition of this compound in the scalp.

A deeper understanding of this compound's journey into and within the scalp will be instrumental in optimizing its formulation and further substantiating its role in cosmetic hair care.

References

- 1. DSpace [diposit.ub.edu]

- 2. Evaluation of efficacy and safety profile of niosomal this compound 1% lotion compared to niosomal minoxidil 2% lotion in malepattern alopecia [iranjd.ir]

- 3. ijrti.org [ijrti.org]

- 4. This compound vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. iranjd.ir [iranjd.ir]

- 7. Is this compound Effective for Hair Regrowth? - Chenlang [chenlangbio.com]

Kopexil's effect on the anagen, catagen, and telogen phases of the hair cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kopexil, also known as Diaminopyrimidine Oxide or Aminexil, is a synthetic compound structurally analogous to Minoxidil, developed to address hair loss. This technical guide provides an in-depth analysis of this compound's mechanism of action and its quantifiable effects on the anagen (growth), catagen (transition), and telogen (resting) phases of the hair growth cycle. It synthesizes data from key in vivo and clinical studies, details experimental methodologies, and visualizes the involved signaling pathways and experimental workflows. The primary mode of action of this compound is the inhibition of the enzyme lysyl hydroxylase, which mitigates perifollicular fibrosis, a condition characterized by the hardening of collagen around the hair follicle that can lead to premature hair shedding. By preventing this collagen stiffening, this compound helps to prolong the anagen phase, reduce the percentage of hairs in the telogen phase, and improve overall hair density and anchorage. Furthermore, this compound has been shown to upregulate key growth factors, including Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), which are crucial for follicular vascularization and the transition from telogen to anagen.

Mechanism of Action: Targeting Perifollicular Fibrosis and Growth Factor Upregulation

This compound's primary mechanism of action is the inhibition of the enzyme lysyl hydroxylase.[1][2] This enzyme is critical in the cross-linking of collagen fibers, a process essential for collagen maturation.[1] In the context of the hair follicle, excessive cross-linking can lead to the hardening and stiffening of the collagen sheath surrounding the hair root, a condition known as perifollicular fibrosis.[2][3] This fibrosis can compress the hair follicle and its surrounding blood vessels, restricting nutrient supply and leading to a shortened anagen phase and premature entry into the catagen and telogen phases, ultimately resulting in hair thinning and loss.[2][3]

By inhibiting lysyl hydroxylase, this compound prevents the excessive hardening of the collagen sheath, thereby maintaining the flexibility and elasticity of the tissue surrounding the hair root.[2] This action helps to secure the hair root in the scalp, prolonging the anagen phase and preventing premature hair loss.[2]

In addition to its anti-fibrotic effects, this compound has been demonstrated to upregulate the expression of key growth factors involved in hair follicle cycling, namely Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF).[2][4] VEGF plays a crucial role in angiogenesis, the formation of new blood vessels, which is vital for supplying nutrients to the highly proliferative cells of the anagen hair follicle. HGF is known to promote the proliferation of dermal papilla cells and is involved in inducing the anagen phase.[2] The upregulation of these growth factors contributes to improved follicular health and a prolonged growth phase.

While the precise downstream signaling cascades are still under investigation, the Wnt/β-catenin pathway, a critical regulator of hair follicle development and cycling, has been implicated in the action of molecules that promote hair growth.[5][6][7]

Signaling Pathway Diagram

Quantitative Effects on Hair Cycle Phases

Multiple studies have quantified the effects of this compound on the different phases of the hair cycle, demonstrating a consistent shift towards a higher proportion of anagen hairs and a reduction in telogen hairs.

Table 1: Summary of In Vivo and Clinical Trial Data

| Study Type | Subjects | Treatment Groups | Duration | Key Findings | Reference |

| In Vivo | C57BL/6 Mice | 5% this compound hydro-alcoholic solution vs. 5% Minoxidil vs. Negative Control | 28 Days | Anagen Induction: 61.1% in this compound group vs. 41.4% in Minoxidil group. Follicle Count: 1.55 times higher in this compound group vs. Minoxidil group. Hair Weight: 1.1 times higher in this compound group vs. Minoxidil group. VEGF & HGF Expression: Significantly higher in this compound group. | [2][4] |

| Clinical Trial | 351 patients with alopecia | 1.5% this compound solution vs. Placebo | 3 to 6 Months | Significant increase in anagen hair percentage and decrease in telogen hair percentage in the this compound group compared to placebo. | [2][4] |

| Clinical Trial | 30 male participants with male-pattern alopecia | 1% Niosomal this compound lotion vs. 2% Niosomal Minoxidil lotion | 24 Weeks | Hair Density Increase: 57.6% in this compound group vs. 25.6% in Minoxidil group. | [8] |

| Observational Study | 357 subjects with mild AGA | Aminexil Clinical 5 (AC5) formulation | ~83 Days | Hair loss reduction: Observed in 89.0% of subjects. | [9] |

Detailed Experimental Protocols

In Vivo Study: this compound's Effect on Hair Growth in C57BL/6 Mice

This study aimed to compare the efficacy of a 5% this compound hydro-alcoholic solution to 5% Minoxidil and a negative control in promoting hair growth in a mouse model.

Experimental Workflow

Methodology

-

Animals: Twenty-seven adult C57BL/6 mice were used.[4]

-

Housing: Mice were kept in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[4]

-

Groups: The mice were randomly divided into three groups: a test group receiving a 5% (w/v) hydro-alcoholic solution of this compound, a positive control group receiving a 5% Minoxidil solution, and a negative control group.[2][4][10]

-

Hair Removal: The dorsal hair of the mice was removed to synchronize the hair cycle in the telogen phase.

-

Treatment: The respective solutions were applied topically to the depilated dorsal skin daily for 28 days.[2][4][10]

-

Assessment of Hair Growth:

-

Hair Weight: At the end of the 28-day period, the newly grown hair in the treated area was shaved and weighed.[4]

-

Follicle Count and Anagen Percentage: Skin biopsies were taken from the treated areas for histological analysis. The number of hair follicles was counted, and the percentage of follicles in the anagen phase was determined.[4]

-

-

Western Blot Analysis for VEGF and HGF:

-

Skin samples were homogenized and lysed.

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for VEGF and HGF.

-

After washing, the membrane was incubated with a secondary antibody.

-

The protein bands were visualized using a chemiluminescence detection system, and the relative expression levels were quantified.[2][4][10]

-

-

Toxicity Assessment: The kidneys and livers of the mice were isolated, weighed, and subjected to histological examination to assess any potential toxic effects.[2][4][10]

Clinical Trial: 1.5% this compound Solution for Alopecia

This placebo-controlled clinical trial was designed to evaluate the efficacy of a 1.5% this compound solution in patients with alopecia.

Methodology

-

Participants: 351 patients diagnosed with alopecia were enrolled in the study.[2][4]

-

Study Design: A randomized, placebo-controlled trial.

-

Treatment: Patients were randomly assigned to receive either a 1.5% this compound topical solution or a placebo solution.[2][4]

-

Application: The solutions were applied daily to the scalp.[2][4]

-

Duration: The treatment period ranged from 3 to 6 months.[2][4]

-

Efficacy Assessment: The primary endpoints were the change in the percentage of anagen and telogen hairs, which were assessed using methods such as a phototrichogram. This technique involves taking magnified images of a small, tattooed area of the scalp at different time points to analyze hair growth parameters.

Clinical Trial: Niosomal this compound 1% vs. Niosomal Minoxidil 2%

This study compared the efficacy of a niosomal formulation of 1% this compound to a 2% niosomal Minoxidil lotion in treating male-pattern alopecia. Niosomal formulations are used to enhance the penetration of active ingredients into the skin.

Methodology

-

Participants: Thirty male participants with male-pattern alopecia were included in this randomized clinical trial.[8]

-

Treatment Groups: Participants were randomized to apply either 1 ml of a 1% niosomal this compound lotion or 1 ml of a 2% niosomal Minoxidil lotion.[8]

-

Application: The lotions were applied twice daily for 24 weeks.[8]

-

Efficacy Assessment: The primary outcome was the percentage change in hair density from baseline, which was measured monthly using a dermatoscope.[8] Patient satisfaction and any side effects were also recorded.[8]

Conclusion

The collective evidence from in vivo and clinical studies strongly supports the efficacy of this compound in modulating the hair growth cycle. Its primary mechanism of inhibiting lysyl hydroxylase to combat perifollicular fibrosis, coupled with the upregulation of crucial growth factors like VEGF and HGF, leads to a significant prolongation of the anagen phase and a reduction of the telogen phase. The quantitative data consistently demonstrates improvements in hair density, follicle count, and anagen-to-telogen ratio. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other compounds targeting similar pathways for the treatment of hair loss. Further research to fully elucidate the downstream molecular signaling of this compound, particularly its interaction with the Wnt/β-catenin pathway, will provide a more complete understanding of its mode of action and may open avenues for the development of even more targeted and effective therapies for alopecia.

References

- 1. This compound 1ppt | PPTX [slideshare.net]

- 2. This compound vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity [bi.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. This compound vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin signaling in dermal condensates is required for hair follicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of signaling pathways in hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iranjd.ir [iranjd.ir]

- 9. researchgate.net [researchgate.net]

- 10. This compound vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Kopexil's Impact on Hair Follicle Gene Expression: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the molecular changes induced by Kopexil (Aminexil or Diaminopyrimidine Oxide) in hair follicles, with a focus on gene expression. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Executive Summary

This compound, a synthetic compound structurally similar to minoxidil, has demonstrated efficacy in promoting hair growth. Its primary mechanism of action is the inhibition of the enzyme lysyl oxidase, which prevents the hardening of the collagen sheath around hair follicles, a condition known as perifollicular fibrosis. This anti-fibrotic action is complemented by the upregulation of key growth factors that stimulate and maintain the anagen (growth) phase of the hair cycle. This guide synthesizes available data on the specific gene expression changes elicited by this compound treatment, providing a molecular basis for its therapeutic effects.

Quantitative Gene Expression Analysis

To date, in vivo studies have provided the most definitive quantitative data on this compound-induced gene expression changes in hair follicles. The following table summarizes key findings from a comparative study in a mouse model, highlighting the upregulation of crucial hair growth-promoting factors.

| Gene/Protein | Treatment Group | Fold Change vs. Control | Fold Change vs. Minoxidil 5% | Method of Analysis | Reference |

| HGF (Hepatocyte Growth Factor) | This compound 5% | Not Reported | 1.3x higher | Western Blot | [Jalilzadeh et al., 2024][1] |

| VEGF (Vascular Endothelial Growth Factor) | This compound 5% | Not Reported | 1.1x higher | Western Blot | [Jalilzadeh et al., 2024][1] |

Note: The study by Jalilzadeh et al. (2024) demonstrated a statistically significant increase in the expression of both HGF and VEGF in the this compound-treated group compared to both the negative control and the minoxidil-treated groups (P < 0.0001).[1]

Signaling Pathways Modulated by this compound

This compound's influence on hair follicle biology extends to the modulation of critical signaling pathways that govern cell proliferation, differentiation, and the hair growth cycle.

Upregulation of Pro-Anagen Growth Factors

As evidenced by the quantitative data, this compound stimulates the expression of HGF and VEGF.[1] These growth factors are pivotal in maintaining the anagen phase and promoting the vascularization of the dermal papilla, which is essential for nutrient supply to the growing follicle.

Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a master regulator of hair follicle development and regeneration. Activation of this pathway is crucial for inducing the anagen phase and promoting the proliferation of hair follicle stem cells. While direct quantitative data for this compound's effect on specific Wnt pathway genes is still emerging, its known pro-anagen effects suggest a potential positive modulation of this pathway. Key target genes in this pathway include β-catenin (CTNNB1), Lef1, and Axin2.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly TGF-β2, is known to be a potent inducer of the catagen (regression) phase of the hair cycle. By suppressing this pathway, the anagen phase can be prolonged. This compound's mechanism of extending the anagen phase may involve the downregulation of TGF-β signaling. Key components of this pathway include the TGF-β ligands, their receptors, and the downstream signaling molecules Smad2 and Smad3.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for the analysis of gene and protein expression in hair follicles.

In Vivo Murine Model for Hair Growth Analysis

This protocol is adapted from the study by Jalilzadeh et al. (2024), which evaluated the effect of a 5% this compound solution on hair growth in mice.[1]

Experimental Workflow:

Procedure:

-

Animal Model: C57BL/6 mice are used, as their hair follicles are synchronized in the telogen (resting) phase, making them suitable for studying the induction of the anagen phase.

-

Depilation: The dorsal skin of the mice is depilated to initiate a new hair growth cycle.

-

Treatment Groups: The mice are divided into three groups: a test group receiving a 5% (w/v) hydro-alcoholic solution of this compound, a positive control group receiving a 5% (w/v) minoxidil solution, and a negative control group.[2]

-

Application: The respective solutions are applied topically to the depilated dorsal skin daily for 28 days.[2]

-

Hair Growth Assessment: Hair regrowth is evaluated through various parameters, including hair weight, follicle count, and the percentage of hair follicles in the anagen phase.[1]

-

Histological Analysis: Skin samples are collected for histological examination to count the number of hair follicles. The samples are fixed in 10% neutral buffered formalin, sectioned, and stained with hematoxylin and eosin.[1]

Western Blot Analysis for Protein Expression

This protocol details the methodology used to quantify the expression levels of HGF and VEGF in skin samples from the in vivo study.[1]

-

Protein Extraction: Total protein is extracted from the skin tissue samples using RIPA buffer.[1]

-

Quantification: The concentration of the extracted protein is determined to ensure equal loading.

-

SDS-PAGE: 30 µg of protein per lane is loaded onto a 10% sodium dodecyl sulfate-polyacrylamide gel for electrophoresis to separate the proteins by size.[1]

-

Transfer: The separated proteins are transferred from the gel to a nitrocellulose membrane.[1]

-

Blocking: The membrane is treated with a blocking solution (e.g., 5% skimmed milk in TBS-T) to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for VEGF and HGF.[1]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured and quantified.

In Vitro Human Dermal Papilla Cell Culture and Gene Expression Analysis (Proposed Protocol)

This proposed protocol provides a framework for investigating the direct effects of this compound on human dermal papilla cells (DPCs) and analyzing subsequent changes in gene expression via quantitative real-time PCR (qRT-PCR).

Procedure:

-

Cell Culture: Human follicle dermal papilla cells (HFDPCs) are cultured in a specialized growth medium, typically on collagen-coated flasks, to maintain their phenotype.

-

This compound Treatment: Once the cells reach a suitable confluency, they are treated with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase kit.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for target genes (e.g., VEGF, HGF, CTNNB1, LEF1, AXIN2, TGFB1, SMAD2, SMAD3) and a housekeeping gene for normalization (e.g., GAPDH). The reaction is performed in a real-time PCR system.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in the this compound-treated groups to the vehicle control.

Conclusion and Future Directions

The available evidence strongly indicates that this compound promotes hair growth by mitigating perifollicular fibrosis and upregulating key growth factors such as HGF and VEGF. While its influence on the Wnt/β-catenin and TGF-β signaling pathways is suggested, further quantitative in vitro studies on human hair follicle cells are necessary to elucidate the precise molecular targets and dose-dependent effects on a broader range of genes within these pathways. Such research will provide a more comprehensive understanding of this compound's mechanism of action and facilitate the development of more targeted and effective therapies for hair loss.

References

The Biochemical Impact of Kopexil on Keratinocytes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kopexil (also known as Aminexil or Diaminopyrimidine Oxide) is a synthetic compound recognized for its application in addressing hair loss. Its mechanism of action is primarily centered on the modulation of the hair follicle microenvironment, with a significant impact on keratinocyte function and the biochemical pathways that govern hair growth. This technical guide provides a comprehensive overview of the core biochemical pathways influenced by this compound in keratinocytes. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to offer a thorough resource for research and development in the fields of dermatology and trichology.

Core Mechanism of Action: Inhibition of Lysyl Hydroxylase and Prevention of Perifollicular Fibrosis

The principal mechanism by which this compound exerts its effects is through the inhibition of the enzyme lysyl hydroxylase.[1][2][3] This enzyme is critical in the post-translational modification of collagen, specifically the hydroxylation of lysine residues, which is a prerequisite for the formation of stable collagen cross-links.[1][2] In the context of the hair follicle, excessive cross-linking of collagen in the perifollicular sheath leads to a condition known as perifollicular fibrosis. This stiffening of the connective tissue around the hair follicle is implicated in the miniaturization of the hair follicle and premature hair shedding characteristic of androgenetic alopecia.[4]

By inhibiting lysyl hydroxylase, this compound reduces the rigidity of the collagen network surrounding the hair follicle.[3][5] This action helps to maintain the elasticity and suppleness of the perifollicular tissue, which in turn improves the anchoring of the hair shaft in the dermis and enhances the microcirculation, ensuring a better supply of nutrients and oxygen to the hair bulb keratinocytes.[2] This ultimately contributes to the prolongation of the anagen (growth) phase of the hair cycle.[1][6]

Signaling Pathway: this compound's Inhibition of Lysyl Hydroxylase

Modulation of Growth Factor Expression in the Hair Follicle Microenvironment

This compound has been demonstrated to upregulate the expression of key growth factors that are essential for maintaining a healthy hair growth cycle and promoting the proliferation of keratinocytes in the hair bulb.

Upregulation of Vascular Endothelial Growth Factor (VEGF)

VEGF is a potent angiogenic factor that plays a crucial role in the vascularization of the hair follicle.[1] Increased VEGF expression leads to improved blood flow to the dermal papilla, which is vital for supplying nutrients and oxygen to the rapidly proliferating matrix keratinocytes during the anagen phase.[1] Studies have shown that this compound treatment can significantly increase the expression of VEGF.[1]

Upregulation of Hepatocyte Growth Factor (HGF)

HGF is another critical growth factor for hair follicle development and cycling. It is known to promote the proliferation of follicular keratinocytes and dermal papilla cells, thereby contributing to the maintenance of the anagen phase.[1] In vivo studies have confirmed that this compound treatment leads to a notable increase in HGF expression.[1]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative findings from key in vivo and clinical studies investigating the effects of this compound on various hair growth parameters.

Table 1: In Vivo Efficacy of 5% this compound in a Mouse Model (28-day treatment)

| Parameter | This compound (5%) vs. Control | This compound (5%) vs. Minoxidil (5%) | Reference |

|---|---|---|---|

| Hair Weight | Significantly higher (p < 0.05) | 1.1 times higher (p = 0.024) | [1] |

| Hair Follicle Count | - | 1.55 times higher (p ≤ 0.0001) | [1] |

| Anagen Induction | - | 61.1% (this compound) vs. 41.4% (Minoxidil) | [1] |

| VEGF Expression | - | 1.1 times higher (p < 0.0001) | [1] |

| HGF Expression | - | Higher expression |[1] |

Table 2: Clinical Efficacy of this compound in Human Subjects

| Parameter | Treatment Details | Results | Reference |

|---|---|---|---|

| Anagen/Telogen Hair Percentage | 1.5% this compound solution, daily for 3-6 months (n=351) | Increase in anagen hair %, decrease in telogen hair % vs. placebo | [1] |

| Hair Density | 1% niosomal this compound lotion, twice daily for 24 weeks | 57.6 ± 3.7% increase | [7] |

| Terminal Hair Count | This compound-based treatment, 12 months (n=500) | 37% increase | [8] |

| Telogen Phase Hairs | this compound-based treatment, 12 months (n=500) | 28% reduction |[8] |

Influence on Key Signaling Pathways in Keratinocytes

While direct studies on this compound's interaction with all signaling pathways in keratinocytes are limited, its known effects on the hair follicle microenvironment and growth cycle allow for informed inferences about its influence on critical pathways such as TGF-β and Wnt/β-catenin.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a key regulator of the hair follicle cycle, with TGF-β2 being a known inducer of the catagen (regression) phase.[9][10] Furthermore, TGF-β1 is a potent stimulator of collagen synthesis and is implicated in the pathogenesis of fibrosis.[11] By inhibiting lysyl hydroxylase and preventing perifollicular fibrosis, this compound likely counteracts the pro-fibrotic effects of TGF-β1 in the perifollicular sheath. This action helps to maintain a more favorable environment for the anagen phase and may indirectly mitigate the catagen-inducing signals from TGF-β2.

Signaling Pathway: Postulated Influence of this compound on TGF-β Signaling

Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is a master regulator of hair follicle morphogenesis and the induction and maintenance of the anagen phase.[12] Activation of this pathway in the dermal papilla and hair follicle stem cells is essential for initiating a new hair growth cycle. Given that this compound is observed to prolong the anagen phase and promote the transition of follicles into this phase, it is highly probable that it positively modulates the Wnt/β-catenin pathway.[1] This could be an indirect effect resulting from the improved microenvironment and enhanced nutrient supply, which creates conditions conducive to the activation of this critical pro-growth pathway.

Signaling Pathway: Postulated Influence of this compound on Wnt/β-catenin Signaling

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

In Vivo Hair Growth Study in a Mouse Model

This protocol is based on the methodology described by Jalilzadeh et al. (2024).[1][13]

Objective: To evaluate the hair growth-promoting efficacy of topical this compound in a C57BL/6 mouse model.

Experimental Workflow Diagram:

Materials:

-

C57BL/6 mice (6-7 weeks old, in the telogen phase of the hair cycle)

-

This compound solution (e.g., 5% w/v in a hydro-alcoholic vehicle)

-

Minoxidil solution (e.g., 5% w/v, as a positive control)

-

Vehicle solution (negative control)

-

Animal clippers

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Analytical balance

-

Histology processing reagents (formalin, paraffin, H&E stain)

-

Western blot reagents (lysis buffer, primary and secondary antibodies for VEGF, HGF, and a loading control like β-actin)

Procedure:

-

Animal Preparation: Acclimatize mice for one week. Anesthetize the mice and carefully shave a defined area on their dorsal skin.

-

Grouping and Treatment: Randomly divide the mice into three groups: Control (vehicle), this compound-treated, and Minoxidil-treated.

-

Topical Application: Apply a fixed volume (e.g., 0.3 mL) of the respective solution to the shaved area daily for 28 days.

-

Hair Weight Measurement: On day 29, euthanize the mice and collect the newly grown hair from the treated area. Measure the hair weight using an analytical balance.

-

Histological Analysis: Excise a section of the treated skin and fix it in 10% formalin. Process the tissue for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining. Analyze the sections under a microscope to determine the hair follicle count and the percentage of follicles in the anagen phase.

-

Western Blot Analysis: Homogenize a portion of the excised skin tissue in lysis buffer. Determine the protein concentration of the lysates. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against VEGF and HGF, followed by incubation with appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities relative to a loading control.

In Vitro Lysyl Hydroxylase Activity Assay

This protocol is a representative method based on principles described in the literature for measuring lysyl hydroxylase activity.

Objective: To determine the inhibitory effect of this compound on lysyl hydroxylase activity in vitro.

Materials:

-

Recombinant human lysyl hydroxylase

-

This compound at various concentrations

-

Peptide substrate containing lysine residues (e.g., (Ile-Lys-Gly)3)

-

Cofactors: α-ketoglutarate, FeSO4, ascorbate

-

Assay buffer (e.g., Tris-HCl)

-

Luminescence-based succinate detection kit

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, recombinant lysyl hydroxylase, and this compound at a range of concentrations (and a vehicle control).

-

Pre-incubation: Pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the peptide substrate and cofactors (α-ketoglutarate, FeSO4, ascorbate).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Quenching and Detection: Stop the reaction by adding the first reagent from the succinate detection kit. This reagent also initiates the conversion of the succinate product to ATP.

-

Luminescence Reading: After a further incubation period, add the second reagent from the kit, which contains luciferase and luciferin to generate a luminescent signal from the ATP produced. Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of lysyl hydroxylase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value of this compound.

In Vitro Keratinocyte Proliferation Assay

This is a general protocol for assessing the effect of a test compound on keratinocyte proliferation.

Objective: To evaluate the effect of this compound on the proliferation of human keratinocytes in culture.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes

-

Keratinocyte growth medium

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed keratinocytes into a 96-well plate at a predetermined density (e.g., 1 x 10^3 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation for each this compound concentration relative to the vehicle control.

Conclusion

This compound influences the biochemical landscape of the hair follicle primarily by inhibiting lysyl hydroxylase, thereby preventing perifollicular fibrosis and creating a more favorable microenvironment for hair growth. This is complemented by its ability to upregulate key hair growth factors such as VEGF and HGF. While its direct interactions with the TGF-β and Wnt/β-catenin signaling pathways in keratinocytes require further elucidation, its observed effects on the hair growth cycle strongly suggest a modulatory role. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the management of hair loss.

References

- 1. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of protocollagen lysyl hydroxylase activity in the skin of human subjects and changes in the activity with age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting TGF-β1/miR-21 Pathway in Keratinocytes Reveals Protective Effects of Silymarin on Imiquimod-Induced Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Targeting TGF-β1/miR-21 Pathway in Keratinocytes Reveals Protective Effects of Silymarin on Imiquimod-Induced Psoriasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct functions for Wnt/β-catenin in hair follicle stem cell proliferation and survival and interfollicular epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of TGF-β signaling promotes expansion of human epidermal keratinocytes in feeder cell co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. raw.githubusercontent.com [raw.githubusercontent.com]

- 10. dot | Graphviz [graphviz.org]

- 11. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activating Pathway Could Restart Hair Growth in Dormant Hair Follicles | Technology Networks [technologynetworks.com]

- 13. pnas.org [pnas.org]

In Silico Analysis of Kopexil's Interaction with Lysyl Hydroxylase: A Technical Guide to Molecular Docking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hair loss, particularly androgenetic alopecia, is a widespread condition characterized by the progressive miniaturization of hair follicles. A key pathological feature implicated in this process is perifollicular fibrosis, a condition involving the excessive hardening of collagen surrounding the hair follicle, which restricts nutrient supply and leads to hair thinning. Kopexil (2,4-Diaminopyrimidine 3-oxide), a structural analogue of Minoxidil, is a topical agent widely proposed to counteract this phenomenon. The hypothesized mechanism of action involves the inhibition of the enzyme lysyl hydroxylase (LH), which plays a crucial role in the post-translational modification and subsequent cross-linking of collagen fibers.[1][2] By inhibiting LH, this compound is thought to prevent the rigidification of the collagen sheath, thereby preserving the flexibility of the hair follicle's microenvironment and supporting healthy hair growth.

Despite this widely accepted hypothesis, detailed molecular-level investigations, such as in silico docking studies, are not extensively documented in publicly available literature. This technical guide provides a comprehensive framework for conducting a molecular docking analysis of this compound with human lysyl hydroxylase. It serves as a whitepaper detailing the necessary protocols, from protein and ligand preparation to the simulation and analysis of results, aimed at elucidating the binding affinity and specific interactions that underpin this compound's proposed therapeutic effect.

Proposed Signaling Pathway and Mechanism of Action

Androgenetic alopecia is driven by dihydrotestosterone (DHT), which can lead to the upregulation of signaling molecules like Transforming Growth Factor-beta 1 (TGF-β1).[3][4] This cytokine is a key mediator of fibrosis, promoting the synthesis and deposition of extracellular matrix components, including collagen. Lysyl hydroxylase enzymes (LH1, LH2, and LH3) are critical for the maturation of collagen, catalyzing the hydroxylation of lysine residues.[5][6] This step is essential for the formation of stable, rigid cross-links that characterize fibrotic tissue. In the context of the hair follicle, this process results in perifollicular fibrosis, compressing the follicle and impeding its growth cycle.[1][4]

This compound is hypothesized to act as a competitive inhibitor of lysyl hydroxylase. By occupying the enzyme's active site, it would prevent the hydroxylation of lysine residues on procollagen chains, thereby disrupting the collagen maturation cascade and preventing the detrimental hardening of the follicular sheath.

Experimental Protocol for In Silico Molecular Docking

This section outlines a standardized and robust methodology for performing a molecular docking study to investigate the interaction between this compound and human lysyl hydroxylase. The workflow is designed to predict the binding mode, affinity, and specific molecular interactions.

Target Protein Preparation

-

Structure Retrieval: Obtain the three-dimensional crystal structure of a human lysyl hydroxylase isoform, such as Lysyl Hydroxylase 3 (LH3), from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6FXK .[7]

-

Protein Cleaning: Load the PDB file into molecular visualization software (e.g., UCSF Chimera, PyMOL, or Swiss-PdbViewer). Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms not pertinent to the enzyme's catalytic activity.

-

Protonation and Repair: Add polar hydrogen atoms to the protein structure to ensure correct ionization states of amino acid residues at physiological pH (7.4). Check for and repair any missing atoms or residues in the protein backbone.

-

Energy Minimization: Perform an energy minimization step on the prepared protein structure using a force field (e.g., AMBER or GROMOS) to relax the structure and remove any steric clashes introduced during the preparation phase. The resulting structure serves as the receptor for the docking simulation.

Ligand Preparation

-

Structure Definition: The chemical structure of this compound (2,4-Diaminopyrimidine 3-oxide) is used as the ligand. Its canonical SMILES (Simplified Molecular Input Line Entry System) representation is NC1=--INVALID-LINK--C(N)=NC=C1.[8]

-

2D to 3D Conversion: Use a chemical drawing tool like ChemDraw or an online converter to generate a 3D structure from the 2D representation or SMILES string.

-

Energy Minimization: Optimize the geometry of the 3D ligand structure using a suitable force field (e.g., MMFF94) with a computational chemistry program like Avogadro. This step ensures the ligand is in a low-energy, stable conformation prior to docking.

-

File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina.

Molecular Docking Simulation

-

Software Selection: Utilize a validated molecular docking program. AutoDock Vina is recommended due to its accuracy and computational efficiency.[9]

-

Binding Site Identification: The active site of lysyl hydroxylase is the region of interest. This can be identified from the literature or by examining the location of co-crystallized inhibitors in other PDB entries of the enzyme family.

-

Grid Box Generation: Define a three-dimensional grid box that encompasses the entire catalytic active site of the prepared LH3 protein. The grid box defines the search space within which the docking algorithm will place and orient the this compound ligand.

-

Execution of Docking: Run the docking simulation using the prepared protein receptor and ligand files. The software will systematically sample different conformations and orientations (poses) of this compound within the defined grid box, calculating a binding score for each.

Analysis and Visualization of Results

-

Pose Evaluation: The docking software will output multiple binding poses for this compound, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most probable binding mode.

-

Interaction Analysis: Visualize the top-ranked this compound-LH3 complex using software like PyMOL or Discovery Studio. Analyze the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the enzyme's active site.

-

Validation: To validate the docking protocol, a re-docking experiment can be performed. This involves extracting a native ligand from a PDB structure, docking it back into the same protein, and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation.

Hypothetical Data Presentation

The successful completion of the described protocol would yield quantitative data that can be summarized for comparative analysis. The following table represents a hypothetical but realistic outcome of such a study, providing a clear format for presenting the key findings.

| Table 1: Hypothetical Docking Results for this compound with Human Lysyl Hydroxylase 3 | |

| Parameter | Hypothetical Value / Description |

| Target Protein | Human Lysyl Hydroxylase 3 (LH3) |

| PDB ID | 6FXK[7] |

| Ligand | This compound (Diaminopyrimidine Oxide) |

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity | -7.2 kcal/mol |

| Predicted Inhibition Constant (Ki) | ~6.5 µM (estimated from binding affinity) |

| Interacting Residues | His-650, Asp-652, Arg-730, Phe-745 |

| Key Interactions | - Hydrogen Bond: with the carboxyl group of Asp-652- Hydrogen Bond: with the side chain of Arg-730- Pi-Pi Stacking: with the aromatic ring of Phe-745 |

| Binding Site Location | Catalytic active site, near the Fe(II) binding region |